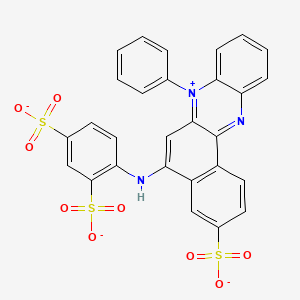

azocarmine B(2-)

Descripción

Historical Context of Azocarmine Dyes in Scientific Inquiry

The history of staining in histology can be broadly divided into two periods: the era of natural dyes and the age of synthetic dyes, which began with the discovery of the first aniline (B41778) dye by William Henry Perkin in 1856. kuhlmann-biomed.detaylorandfrancis.com Before this, researchers relied on dyes extracted from natural sources like plants and insects, such as saffron, indigo, and carmine. taylorandfrancis.comnih.gov The latter half of the 19th century witnessed a revolution in the field as the burgeoning chemical industry in Germany and other parts of Europe produced a wide array of synthetic dyes. kuhlmann-biomed.detaylorandfrancis.com

This period saw the systematic development of staining methods that dramatically improved the contrast and visibility of microscopic preparations. kuhlmann-biomed.denih.gov Among the innovations were trichrome staining methods, which use three different dyes to distinguish between various tissue components. wikipedia.org It was within this context of rapid innovation that azine dyes, including the azocarmine family, were developed. Martin Heidenhain, a German anatomist, was a key figure who advanced these techniques, notably by introducing Azocarmine G, a compound closely related to Azocarmine B, into a modification of Mallory's trichrome method in 1915. wikipedia.org This method, known as Heidenhain's AZAN trichrome stain, became a valuable tool for differentiating cell nuclei, collagen, and muscle tissue. wikipedia.orgkenhub.com It is important to note that despite their name, azocarmine dyes are chemically classified as azine dyes, not azo dyes, and have no chemical relationship to the natural dye carmine.

Evolution of Azocarmine B(2-) Applications in Contemporary Chemical and Biological Research

Azocarmine B(2-) is primarily utilized as a histological dye. nih.govchemicalbook.com Its core application lies in its ability to selectively stain various tissue components, providing critical visual contrast for microscopic analysis. The compound is a blue-ray red solid that is soluble in water. chemicalbook.comchemicalbook.com This solubility is an advantageous property for its use in aqueous staining solutions required in biological laboratories.

In practice, Azocarmine B is often used in trichrome staining procedures, which are invaluable for distinguishing between different tissue types in a single sample. bio-optica.it For instance, in Heidenhain's AZAN method, azocarmine is the primary stain responsible for coloring cell nuclei and muscle fibers red, while a counterstain like aniline blue colors collagen blue. kenhub.compathologycenter.jp This differential staining is crucial in fields like histopathology for studying tissue structure and identifying pathological changes.

Azocarmine B and the closely related Azocarmine G are often mentioned interchangeably in literature, with both being used in similar staining protocols. moleculardepot.com However, Azocarmine B's higher solubility in water can make it a preferable choice in certain laboratory preparations. A modified azan staining technique has been reported to clearly classify human adenohypophyseal cells into six distinct groups based on the color and intensity of the stain, demonstrating the dye's utility in detailed cytological studies. nih.gov In this method, azocarmine stains alpha-acidophilic cells a clear red. nih.gov

Significance of Azocarmine B(2-) in Advancing Research Methodologies

The significance of Azocarmine B(2-) in research methodologies stems directly from its function as a powerful differential stain. The development of synthetic dyes like azocarmine was a major technological leap, moving beyond simple, single-color staining to complex, multi-color techniques that provide a wealth of information from a single tissue section. hilarispublisher.com

The AZAN trichrome method, which employs an azocarmine dye, is a prime example of a technique that provides excellent differentiation and visualization of various tissue components, including connective tissue, cell nuclei, muscle tissue, and erythrocytes. bio-optica.itmorphisto.de The ability to clearly distinguish collagen (blue) from muscle (red) and nuclei (dark red) is fundamental for research in anatomy, pathology, and developmental biology. kenhub.comstainsfile.com Such clarity allows for the detailed study of tissue architecture and the diagnosis of diseases characterized by changes in the extracellular matrix, such as fibrosis. kenhub.com

Furthermore, the evolution of staining techniques continues, with a trend towards greater specificity, automation, and even virtual staining based on digital imaging. numberanalytics.comnih.gov While newer methods like immunohistochemistry offer highly specific protein detection, the classic histological stains like those using Azocarmine B(2-) remain fundamental, cost-effective, and reliable tools for providing essential structural context in a vast range of research and diagnostic applications. nih.govhilarispublisher.com The consistent and reproducible results offered by established protocols using Azocarmine B(2-) ensure its continued relevance in the modern research landscape. morphisto.de

Data Tables

Chemical Properties of Azocarmine B

| Property | Value | Source(s) |

| IUPAC Name | disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | nih.gov |

| Molecular Formula | C₂₈H₁₇N₃Na₂O₉S₃ | nih.govscbt.com |

| Molecular Weight | 681.62 g/mol | chemicalbook.comscbt.com |

| CAS Number | 25360-72-9 | nih.govchemicalbook.comscbt.combio-connect.nl |

| Appearance | Blue-ray red solid | chemicalbook.comchemicalbook.com |

| Melting Point | ≥300 °C | chemicalbook.comchemsrc.com |

| Synonyms | Acid Red 103, C.I. 50090 | nih.govchemicalbook.comscbt.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H17N3O9S3-2 |

|---|---|

Peso molecular |

635.7 g/mol |

Nombre IUPAC |

4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate |

InChI |

InChI=1S/C28H19N3O9S3/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17/h1-16H,(H3,32,33,34,35,36,37,38,39,40)/p-2 |

Clave InChI |

AWVYDATYHKYCOW-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Origen del producto |

United States |

Applications in Biological and Biomedical Research Methodologies

Role in Histological and Cytological Staining Protocols

Azocarmine B is an anionic dye primarily employed in polychromatic staining methods. biognost.com Due to its solubility in water, it is often a preferred choice over similar variants like Azocarmine G. stainsfile.com It functions as an acid dye, forming the basis of its application in techniques that require strong, selective staining of specific cellular and extracellular components. bio-optica.it Its most notable application is within the Azan trichrome staining procedure.

The Azan trichrome stain, a modification of Mallory's trichrome method, is a fundamental technique in histology for differentiating between cellular and connective tissue elements. uvigo.essolmedialtd.com The procedure involves the sequential application of two acid dyes: azocarmine and aniline (B41778) blue, with an intermediate treatment step using phosphotungstic acid. bio-optica.it The initial step involves overstaining the tissue section with a heated azocarmine solution, which imparts a deep red color to many structures. bio-optica.ituvigo.es This is followed by a differentiation step, often with an aniline-alcohol solution, which selectively removes the azocarmine from certain components, primarily collagen. bio-optica.itsolmedialtd.com Subsequently, the tissue is treated with phosphotungstic acid, which acts as a mordant, preparing the collagen fibers for the final counterstain. The last step involves applying aniline blue, which stains the collagen and other specific components a distinct blue color, creating a sharp contrast with the red-stained elements. bio-optica.itkenhub.com

The results of this differential staining allow for clear visualization under a microscope.

Table 1: Typical Results of Azan Trichrome Staining

| Tissue/Cellular Component | Stained Color |

|---|---|

| Nuclei / Chromatin | Red bio-optica.itstainsfile.com |

| Muscle | Red to Orange bio-optica.itkenhub.comstainsfile.com |

| Collagen / Reticulum | Blue bio-optica.itstainsfile.com |

| Erythrocytes | Red bio-optica.it |

| Neuroglia | Reddish bio-optica.it |

| Juxtaglomerular Granules | Blue bio-optica.it |

| Kidney Glomerular Stroma | Blue bio-optica.it |

| Acidophil Granules (Hypophysis) | Red bio-optica.it |

The Azan trichrome method is highly recommended for the detailed visualization of connective tissues. bio-optica.it It excels at highlighting collagen and reticular fibers, which are key components of the extracellular matrix. In this staining procedure, collagen and the kidney glomerular stroma are stained a brilliant blue. bio-optica.itkenhub.com This provides a stark contrast to the cellular elements, which are typically stained in shades of red and orange, thereby allowing for the clear demarcation and study of connective tissue architecture in histological sections.

A key advantage of the Azan trichrome stain is its ability to differentiate muscle tissue from collagenous connective tissue. Muscle fibers, whether smooth or striated, consistently stain in shades of red to orange. kenhub.comstainsfile.com This contrasts sharply with the blue-stained collagen fibers that often surround muscle bundles. Similarly, the method is effective for visualizing glial cells and their fibers within the central nervous system. Neuroglia are typically stained reddish, which allows for their identification against the blue background of any surrounding connective tissue. bio-optica.itbiognost.com

The Azan trichrome technique is also utilized for the examination of specific cell types and subcellular structures. It is effective in staining the glomerular cells of the kidney, with the glomerular stroma appearing blue. solmedialtd.com Nuclear chromatin, due to its acidic nature, stains a deep red with azocarmine. bio-optica.itcolumbia.edu Erythrocytes (red blood cells) also exhibit a strong affinity for the red dye, appearing as bright red discs within blood vessels. bio-optica.itsolmedialtd.com

Azocarmine B is classified as an acid dye, a characteristic that dictates its staining behavior. bio-optica.it As an anionic molecule, it carries a negative charge and therefore shows a strong affinity for positively charged, or basic, components within the tissue, a property often referred to as acidophilia. researchgate.net

The mechanism of staining by Azocarmine B involves its electrostatic interaction with basic tissue components. The dye's affinity for proteins is a key aspect of its function. Cellular structures rich in basic proteins, such as the cytoplasm and muscle filaments, bind the anionic azocarmine dye, resulting in a red to orange coloration. kenhub.comresearchgate.net Nuclei are stained a deep red because they contain nucleoproteins. bio-optica.ithuman-embryology.org While nucleic acids (DNA and RNA) themselves are acidic, the histone and other nuclear proteins associated with them are rich in basic amino acids (like lysine (B10760008) and arginine), providing numerous positively charged sites for the anionic dye to bind. This results in the characteristic strong red staining of chromatin. bio-optica.itcolumbia.edu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Aniline |

| Aniline Blue |

| Azocarmine |

| Azocarmine B(2-) |

| Azocarmine G |

| Ethanol (B145695) |

| Phosphotungstic Acid |

| Sodium |

Specificity and Affinity in Staining Cellular Components

Detection of Collagen, Reticulin (B1181520) Fibers, and Basement Membranes

Azocarmine B(2-) is a key component of several trichrome staining methods, most notably the Heidenhain's AZAN trichrome stain, which is a modification of Mallory's trichrome method. chemwatch.nethistoline.comwikipedia.orgsolmedialtd.com In these procedures, Azocarmine B(2-) is typically used in conjunction with other dyes, such as Aniline Blue and Orange G, and mordants like phosphotungstic or phosphomolybdic acid. wikipedia.orgbio-optica.it

The primary role of Azocarmine B(2-) in these staining protocols is to stain cell nuclei, erythrocytes, and muscle fibers in shades of red to orange. chemwatch.netbiognost.com Following the azocarmine staining and a differentiation step, a counterstain, usually Aniline Blue, is applied. This counterstain imparts a deep blue color to collagen, reticulin fibers, and basement membranes. chemwatch.netbiognost.compathologycenter.jp This differential staining provides a stark contrast, allowing for the clear visualization and distinction of these connective tissue elements from other cellular structures. The AZAN method is particularly effective for demonstrating collagen and reticular fibers in fibrous connective tissue. pathologycenter.jp

| Staining Method | Target Structures | Azocarmine B(2-) Result | Counterstain Result (e.g., Aniline Blue) |

| Heidenhain's AZAN Trichrome | Nuclei, Muscle, Collagen, Reticulin, Basement Membranes | Nuclei and muscle stain red/pink. chemwatch.netbiognost.com | Collagen, reticulin, and basement membranes stain blue. chemwatch.netbiognost.compathologycenter.jp |

| Mallory's Trichrome (modified with Azocarmine) | Similar to AZAN | Erythrocytes and nuclei stain red. chemwatch.net | Collagen and reticulum stain dark blue. chemwatch.net |

Application in Cell Phenotype Identification and Differentiation

Azocarmine B(2-) plays a significant role in differentiating various cell types, particularly within complex tissues like the anterior pituitary gland and in distinguishing between normal and cancerous cells.

The morphological characteristics of cancer cells, such as an enlarged and irregularly shaped nucleus, are key indicators in cancer diagnosis. bioted.es Staining techniques that highlight nuclear and cytoplasmic features are therefore invaluable. While stains like Methylene Blue and Eosin are commonly used to observe these general morphological differences, specific stains can provide further diagnostic information. bioted.es

Integration with Advanced Microscopic Techniques

The utility of Azocarmine B(2-) extends beyond standard bright-field microscopy, finding applications in conjunction with more advanced imaging modalities.

Polarized light microscopy (PLM) is a technique that utilizes polarized light to analyze the structural properties of anisotropic materials, such as collagen fibers. nasa.govevidentscientific.com When stained tissues are viewed under polarized light, birefringent structures like collagen can be visualized due to their ability to split light into two orthogonal rays. evidentscientific.com While PLM can be performed on unstained tissues, combining it with histological stains can provide complementary information. Staining with methods like Heidenhain's AZAN, which includes Azocarmine B(2-), can be used prior to PLM analysis. This allows for the correlation of the structural information obtained from PLM with the cellular and extracellular matrix details provided by the trichrome stain. For example, the birefringence of collagen fibers, indicative of their organization, can be assessed in regions specifically identified by the blue staining from the AZAN method.

In histochemistry, Azocarmine G, a compound very similar to Azocarmine B, has been noted for its ability to dim background fluorescence in sections stained with Schiff's reagent. biognost.com Schiff's reagent is used in the Periodic acid-Schiff (PAS) reaction to detect aldehydes, which are present in carbohydrates like glycogen. Fluorescent staining methods can sometimes be hampered by autofluorescence from the tissue itself. The application of a counterstain like azocarmine can help to quench or reduce this non-specific background fluorescence, thereby improving the signal-to-noise ratio and the clarity of the specific fluorescent signal.

Complementary Use with Polarized Light Microscopy

Preparation and Treatment of Biological Samples for Azocarmine B(2-) Staining

Proper preparation of biological samples is critical for achieving optimal results with Azocarmine B(2-) staining. The general workflow involves fixation, processing, sectioning, and then the staining procedure itself.

Fixation and Processing: Tissues are typically fixed in solutions like Bouin's fluid or Zenker's solution. oup.comrowleybio.com For bone marrow, a Zenker's solution with 5% glacial acetic acid can be used, which also serves to decalcify the tissue. oup.com Following fixation, the tissue is washed and dehydrated through a graded series of alcohols, cleared with an agent like xylene, and embedded in paraffin (B1166041) wax. biognost.combiognost.com

Sectioning: The paraffin-embedded tissue blocks are then cut into thin sections, typically 4-6 micrometers thick, using a microtome. biognost.comoup.com These sections are then mounted on glass slides.

Staining Procedure (General AZAN Method): The following table outlines a typical staining protocol for the Heidenhain's AZAN method, which prominently features Azocarmine. It is important to note that specific timings and reagent concentrations can be modified based on the tissue type and the specific protocol being followed. biognost.comphotomacrography.net

| Step | Reagent/Action | Purpose | Typical Duration |

| 1 | Deparaffinize and rehydrate | Remove paraffin and bring section to water. | Varies |

| 2 | Stain with heated Azocarmine solution | Stains nuclei and cytoplasm. | 30-60 minutes at 50-60°C. bio-optica.itkenhub.com |

| 3 | Differentiate with Aniline-alcohol | Removes excess azocarmine. bio-optica.itbiognost.com | 1-3 minutes, often controlled microscopically. bio-optica.itronaldschulte.nl |

| 4 | Rinse with Acetic alcohol | Stops the differentiation process. | 1-2 minutes. pathologycenter.jp |

| 5 | Mordant with Phosphotungstic/Phosphomolybdic acid | Prepares collagen for the counterstain. | 30-120 minutes. pathologycenter.jpkenhub.com |

| 6 | Counterstain with Aniline Blue-Orange G solution | Stains collagen and other connective tissue elements. | 30-180 minutes. pathologycenter.jpkenhub.com |

| 7 | Dehydrate, clear, and mount | Prepare slide for microscopic examination. | Varies |

This systematic process ensures that the Azocarmine B(2-) and subsequent dyes effectively bind to their target structures, resulting in a well-differentiated and clearly interpretable stained section.

Fixation and Dehydration Protocols

The quality of azocarmine staining is highly influenced by the initial fixation of the tissue. The choice of fixative can alter tissue antigenicity and permeability, which in turn affects dye binding. Fixatives containing mercuric chloride or picric acid are often recommended for trichrome stains to enhance the brilliance of the final result. stainsfile.com Bouin's fluid, a fixative containing picric acid, formaldehyde, and acetic acid, is frequently cited as a preferred choice for procedures involving azocarmine, such as in Gomori's modification of the Mallory-Heidenhain Azan stain. rowleybio.com Formalin-fixed tissues may also be used, though they might benefit from secondary fixation (mordanting) in Bouin's fluid to improve staining quality. stainsfile.com For instance, in studies of bone formation, tissues fixed in Bouin's fluid for an extended period before dehydration showed excellent results with Azan staining. ronaldschulte.nl

Following fixation, tissues must be dehydrated to remove water, typically before embedding in paraffin wax. licorbio.com This process is almost universally accomplished by passing the tissue through a graded series of ethanol solutions of increasing concentration. licorbio.com A typical dehydration sequence involves immersions in 70%, 80%, 95%, and 100% ethanol. licorbio.comuvigo.es The duration in each alcohol bath is critical to ensure complete water removal without causing excessive tissue hardening or shrinkage. licorbio.com After dehydration, a clearing agent, most commonly xylene, is used to displace the alcohol and make the tissue translucent before paraffin infiltration. licorbio.comkenhub.com The entire process from fixation to embedding prepares the tissue for sectioning and subsequent rehydration before the staining protocol begins.

The rehydration process reverses the dehydration steps, bringing the paraffin-embedded sections from xylene through descending grades of alcohol to distilled water, making them receptive to the aqueous azocarmine dye solution. uvigo.eskenhub.compathologycenter.jp

Table 1: Example Fixation and Dehydration Protocol for Azan Staining

| Step | Reagent | Duration | Purpose |

| Fixation | Bouin's Fluid | Varies (e.g., 2 months) ronaldschulte.nl | To preserve tissue morphology and enhance stain uptake. |

| Dehydration | 70% Ethanol | 1 hour, twice licorbio.com | To begin the gradual removal of water from the tissue. |

| 80% Ethanol | 1 hour licorbio.com | To continue water removal. | |

| 95% Ethanol | 1 hour licorbio.com | To further dehydrate the tissue. | |

| 100% Ethanol | 1.5 hours, three times licorbio.com | To remove all residual water. | |

| Clearing | Xylene | 1.5 hours, three times licorbio.com | To displace ethanol and make the tissue translucent for paraffin infiltration. |

| Embedding | Paraffin Wax (58°C) | 2 hours, twice licorbio.com | To infiltrate the tissue with a supportive medium for sectioning. |

| Rehydration (of sections) | Xylene | 10 minutes, twice uvigo.es | To remove paraffin wax from the cut sections. |

| 100% Ethanol | 10 minutes, twice uvigo.es | To remove xylene. | |

| 96%, 80%, 50% Ethanol | 10 minutes each uvigo.es | To gradually reintroduce water to the tissue. | |

| Distilled Water | 5 minutes uvigo.es | To fully hydrate (B1144303) the tissue before staining. |

Differentiation Techniques for Optimized Staining Results

A crucial step for achieving optimal results with azocarmine is differentiation. Azocarmine is an acidic dye used in a regressive staining method, meaning the tissue is deliberately overstained and the excess dye is then selectively removed. bio-optica.it This controlled decolorization process, known as differentiation, is essential for achieving sharp contrast, allowing specific tissue components like nuclei and muscle to remain stained red, while others are cleared for subsequent counterstaining. bio-optica.itrjpp.ro

The most common and critical differentiating agent is an aniline-alcohol solution, typically 0.1% to 1% aniline in 70% to 96% ethanol. ronaldschulte.nluvigo.espathologycenter.jp The differentiation process must be carefully monitored, often under a microscope, to prevent excessive decolorization. rowleybio.comrjpp.rosolmedialtd.com The goal is to decolorize the collagen fibers and cytoplasm while leaving the nuclei, erythrocytes, and muscle fibers sharply stained red or orange. rowleybio.comrjpp.ro The speed of differentiation depends on the concentration of both aniline and alcohol; a more dilute alcohol solution (e.g., 70%) can slow the process, allowing for finer control. rjpp.ro

Following differentiation with aniline-alcohol, the process is often stopped by rinsing with an acetic alcohol solution (e.g., 1% acetic acid in 96% ethanol). uvigo.esrjpp.ro This step neutralizes the alkaline aniline and halts further destaining.

After the initial azocarmine staining and differentiation, a solution of phosphotungstic acid (or phosphomolybdic acid) is typically applied. uvigo.espathologycenter.jp This reagent acts as a further differentiating agent, extracting azocarmine from collagen fibers, and also serves as a mordant, preparing the now colorless collagen to accept the aniline blue counterstain. uvigo.esrjpp.ro The duration of this step is also critical; if too long, it can begin to wash the stain from muscle or cytoplasm. rjpp.ro Proper differentiation is achieved when microscopic examination shows intensely stained nuclei against a pale background, ready for the final counterstain. rjpp.ro

Table 2: Differentiation Agents in Azocarmine-Based Staining (Heidenhain's Azan Method)

| Agent | Composition Example | Purpose | Key Considerations |

| Aniline-Alcohol | 0.1-1% Aniline in 70-96% Ethanol ronaldschulte.nluvigo.es | Primary differentiator; selectively removes azocarmine from cytoplasm and collagen. | Must be controlled microscopically to avoid over-differentiating nuclei and muscle. rowleybio.comrjpp.ro The speed is adjusted by altering aniline and alcohol concentrations. uvigo.esrjpp.ro |

| Acetic Alcohol | 1% Acetic Acid in 96% Ethanol uvigo.es | Stops the action of the aniline-alcohol differentiator. | A brief rinse is usually sufficient. rjpp.ro |

| Phosphotungstic Acid | 5% Aqueous Solution ronaldschulte.nluvigo.es | Secondary differentiator for collagen fibers; acts as a mordant for the aniline blue counterstain. | Prolonged treatment can de-stain muscle fibers. rjpp.ro Can be substituted with phosphomolybdic acid. pathologycenter.jp |

Applications in Analytical Chemistry and Quantitative Analysis

Spectrophotometric Methodologies for Biomolecule Quantification

Spectrophotometry, a technique that measures how much a chemical substance absorbs light, is a cornerstone of many quantitative analytical methods. Azocarmine B(2-) is employed as a chromogenic reagent in some of these methods, especially for determining the concentration of proteins.

Determination of Total Protein Concentrations

A notable application of azocarmine B(2-) is in the determination of total protein concentrations in various biological samples. This method is predicated on the specific interaction between the dye and protein molecules.

In an acidic environment, azocarmine B(2-) can rapidly bind to proteins at room temperature to form a stable complex. researchgate.netresearchgate.net This interaction is primarily driven by electrostatic forces between the negatively charged sulfonate groups of the dye and positively charged groups on the protein molecules.

The binding of azocarmine B(2-) to proteins leads to a significant change in its absorption spectrum. researchgate.net A bathochromic shift, also known as a red shift, is observed, meaning the maximum absorption wavelength of the dye shifts to a longer wavelength. researchgate.netresearchgate.net Specifically, the maximum absorption wavelength of the azocarmine B(2-)-protein complex is observed at 570 nm, which is a 50 nm shift from the maximum absorption of the free dye. researchgate.netresearchgate.net This change in absorbance is directly proportional to the concentration of the protein, forming the basis for its quantification. The introduction of certain residues can influence these shifts; for instance, mutations leading to hydrogen bonding interactions can cause a bathochromic shift. nih.gov

The azocarmine B(2-) method has been successfully applied to the quantitative analysis of serum albumins, which are critical proteins in blood plasma. Studies have demonstrated a linear relationship between the absorbance at 570 nm and the concentration of both bovine serum albumin (BSA) and human serum albumin (HSA) within a specific range. researchgate.net For these albumins, the method shows a sensitivity of 0.173 µg/cm². researchgate.net Research has also shown that azocarmine B is among a variety of compounds that can bind to a specific region in human serum albumin known as subdomain IB. acs.org

Beyond serum albumins, the azocarmine B(2-) spectrophotometric method is also effective for the quantification of Immunoglobulin G (IgG), a major antibody isotype found in blood. researchgate.net The binding of azocarmine B(2-) to IgG follows the same principle of complex formation and a resulting bathochromic shift. researchgate.net For the determination of human IgG, the method exhibits a sensitivity of 0.199 µg/cm². researchgate.net The concentration range over which this method is applicable for IgG, as well as for BSA and HSA, is between 2.5 and 120 mg/L. researchgate.netresearchgate.net

| Biomolecule | Linear Range (mg/L) | Sensitivity (µg/cm²) |

| Bovine Serum Albumin (BSA) | 2.5 - 120 | 0.173 |

| Human Serum Albumin (HSA) | 2.5 - 120 | 0.173 |

| Immunoglobulin G (IgG) | 2.5 - 120 | 0.199 |

The validity of the azocarmine B(2-) method for protein quantification has been established through comparative studies with other well-known protein assays. One of the most common methods used for comparison is the Coomassie Brilliant Blue G-250 (CBBG-250) assay, also known as the Bradford assay. researchgate.netbitesizebio.com In the Bradford assay, the binding of CBBG-250 to proteins causes a shift in the dye's maximum absorption from 465 nm to 595 nm. bitesizebio.compeakproteins.com Research has shown that the results obtained for total protein determination in samples like human serum using the azocarmine B(2-) method are in good agreement with those obtained by the CBBG-250 method. researchgate.net This indicates that the azocarmine B(2-) method is a reliable and comparable alternative for protein quantification. researchgate.net

Quantification of Immunoglobulin G (IgG)

Trace Metal Ion Detection and Speciation Analysis

The ability of azocarmine B to form colored complexes with metal ions makes it a candidate for spectrophotometric analysis. This is particularly useful for detecting trace levels of metals in aqueous solutions.

A notable application of azocarmine B is in the sensitive determination of copper(II) ions in wastewater. Research has demonstrated that azocarmine B (ACB) forms a stable complex with Cu(II) at a pH of 6.03. researchgate.net The formation of this Cu(ACB)2 complex results in a measurable color change, which can be quantified using spectrophotometry. researchgate.net

This reaction's good selectivity allows for the determination of Cu(II) through methods like the light-absorption ratio variation approach, often integrated with continuous flow analysis (CFA) for rapid and repeated measurements. researchgate.netsemanticscholar.orgnih.gov This combination provides a robust system for monitoring copper levels in environmental and industrial effluents. researchgate.netscholarsresearchlibrary.com The method is characterized by a low limit of detection and high recovery rates, making it suitable for trace analysis. researchgate.net

Table 1: Performance Characteristics of the Azocarmine B Method for Copper(II) Detection

| Parameter | Value | Reference |

| Analyte | Copper(II) | researchgate.net |

| Matrix | Wastewater | researchgate.net |

| Complex Formed | Cu(ACB)2 | researchgate.net |

| Optimal pH | 6.03 | researchgate.net |

| Limit of Detection (LOD) | 0.04 mg/L | researchgate.net |

| Recovery Rate | 97% - 100% | researchgate.net |

| Throughput (with CFA) | ~30 samples/hour | researchgate.netnih.gov |

While azocarmine B is effective for copper detection, available scientific literature from the conducted searches does not describe a validated method using this specific compound for the simultaneous determination of bismuth and lead. Methodologies for these metals often rely on other complexing agents, such as thymolphthalexone, or other analytical techniques like adsorptive stripping voltammetry and atomic absorption spectrometry. jst.go.jp

Spectrophotometric Determination of Copper in Wastewater

Chromatographic Applications in Chemical Analysis

Beyond its use as a reagent, azocarmine B serves as an analytical standard in modern chromatographic techniques, which are essential for separating and quantifying components in complex mixtures.

In HPLC-DAD analysis, azocarmine B can be used as a reference standard. infona.pl HPLC separates compounds based on their interaction with a stationary phase, and the DAD provides spectral information, allowing for specific identification and quantification. jrespharm.comd-nb.info A sensitive HPLC-DAD method has been developed for the simultaneous determination of seventeen different synthetic dyes, including azocarmine B. infona.pl In such applications, a pure sample of azocarmine B is used to create a standard calibration curve, against which the concentration of the dye in an unknown sample can be accurately measured. infona.pl

A significant application of the HPLC-DAD technique is the detection and quantification of synthetic food colorants, including azocarmine B, in various food products and beverages. infona.pl Regulatory bodies often restrict or ban the use of certain dyes in specific foodstuffs, making accurate detection crucial for compliance and consumer safety. infona.pl

The methodology involves extracting the dyes from the food matrix, which can be complex. For solid foods, a common procedure includes extraction with a water-alcohol mixture followed by a clean-up step using a polyamide solid-phase extraction (SPE) cartridge. infona.pl For beverages, the sample preparation is simpler, often requiring only dilution and filtration before injection into the HPLC system. infona.pl The method has been validated for a concentration range of 5 to 300 mg/kg in solid foods and 5 to 100 mg/L in drinks, demonstrating its suitability for routine analysis in food quality control. infona.pl

Table 2: HPLC-DAD Method for Azocarmine B in Food

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | infona.pl |

| Analyte | Azocarmine B (among 17 synthetic dyes) | infona.pl |

| Matrices | Foodstuffs and Beverages | infona.pl |

| Sample Prep (Solids) | Extraction with water-alcohol mixture, SPE clean-up | infona.pl |

| Sample Prep (Liquids) | Dilution and filtration | infona.pl |

| Validated Range | 5-300 mg/kg (solids), 5-100 mg/L (drinks) | infona.pl |

Use as a Reference Standard in High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Methodological Development in Analytical Chemistry

The applications of azocarmine B illustrate a broader trend in analytical chemistry: the development of increasingly sensitive, selective, and efficient methods. rsc.orgajpaonline.com Initially, compounds like azocarmine B were used in classical spectrophotometric methods, which, while effective for single analytes in simple matrices, could be limited by interferences. rjpdft.comijpsonline.com

The evolution to more sophisticated techniques like HPLC-DAD represents a significant methodological advancement. semanticscholar.org HPLC-DAD allows for the simultaneous analysis of multiple compounds, such as a wide array of food dyes including azocarmine B, within a single run. infona.pl This high-throughput capability is essential for modern analytical laboratories in fields like food safety and environmental monitoring. nih.govmdpi.com The development from simple colorimetric tests to advanced, validated chromatographic methods highlights the progress in achieving higher precision, accuracy, and efficiency in quantitative chemical analysis.

Optimization of Reaction Conditions for Azocarmine B(2-)-Based Assays

The reliability, sensitivity, and specificity of analytical methods relying on Azocarmine B(2-) are critically dependent on the careful optimization of reaction conditions. Factors such as pH, temperature, reagent concentrations, and incubation time must be systematically evaluated to ensure maximal and stable signal generation for quantitative analysis. The optimization process aims to find the ideal environment where the reaction proceeds to completion efficiently, leading to reproducible and accurate measurements. jaypeedigital.com

Research into assays involving Azocarmine B(2-) has identified several key parameters that influence the outcome of the analysis. For instance, in the spectrophotometric determination of proteins, the interaction between Azocarmine B and serum albumin is highly dependent on the acidity of the medium. researchgate.net Similarly, when Azocarmine B is used as a substrate in enzymatic assays, the enzyme's activity is profoundly affected by both pH and temperature. tandfonline.com

A primary application of Azocarmine B(2-) is in the quantification of proteins. A study on the binding of Azocarmine B with serum albumin found that the reaction occurs optimally in an acidic medium. researchgate.net This binding leads to the formation of a stable complex, which results in a color change, or bathochromic shift, of 50 nm, with the new maximum absorption wavelength appearing at 570 nm. researchgate.net The investigation into the optimal conditions revealed that the binding reaction is rapid, reaching completion within 10 minutes at room temperature. researchgate.net This allows for a fast and efficient assay protocol. The method proved effective for determining total protein in human serum and urine samples, with results comparable to the well-established Coomassie Brilliant Blue G-250 method. researchgate.net

The following table summarizes the optimized conditions for the determination of proteins using an Azocarmine B(2-)-based binding assay. researchgate.net

Table 1: Optimized Conditions for Protein Determination using Azocarmine B(2-)

| Parameter | Optimal Condition | Finding |

|---|---|---|

| Medium | Acidic | Essential for the binding reaction between Azocarmine B and protein. |

| Temperature | Room Temperature | The reaction proceeds efficiently without the need for heating or cooling. |

| Incubation Time | 10 minutes | The binding reaction is completed within this timeframe. |

| Detection Wavelength | 570 nm | The complex formed has a maximum absorption at this wavelength. |

| Linear Range (BSA) | 2.5 - 120 mg/L | The absorbance is proportional to the concentration of Bovine Serum Albumin in this range. |

Beyond protein binding assays, Azocarmine B(2-) is also utilized as a substrate in other analytical applications, such as in the study of enzyme kinetics. In one such study, the decolorization of Azocarmine B was used to measure the activity of laccase, a type of enzyme. tandfonline.com The optimization of this enzymatic assay revealed a different set of optimal conditions compared to the protein binding assay. The laccase enzyme from Trametes sp. MA-X01 showed the highest activity over a pH range of 3.0 to 5.0 and at an optimal temperature of 60°C. tandfonline.com This highlights the principle that optimal conditions are specific to the particular reaction system being employed.

Another analytical application involves the use of Azocarmine B in kinetic-spectrophotometric methods, for example, in the determination of certain metal ions like Iron (III). While specific optimization details for this particular assay are less documented in the provided context, kinetic methods generally require stringent control over temperature and reagent concentrations to ensure a controlled and measurable reaction rate. The principles of optimizing such assays often involve studying the effect of pH, dye concentration, and the concentration of other reactants to achieve maximum sensitivity and a linear response. bioline.org.br

The comparative conditions for different types of assays using Azocarmine B are detailed below.

Table 2: Comparison of Optimized Conditions for Different Azocarmine B(2-)-Based Assays

| Assay Type | Key Parameter | Optimal Condition | Source |

|---|---|---|---|

| Protein Binding Assay | pH | Acidic | researchgate.net |

| Temperature | Room Temperature | researchgate.net | |

| Reaction Time | 10 minutes | researchgate.net | |

| Enzymatic Decolorization Assay (Laccase) | pH | 3.0 - 5.0 | tandfonline.com |

| Temperature | 60°C | tandfonline.com |

The optimization of these reaction conditions is a fundamental step in the development of robust and reliable analytical methods using Azocarmine B(2-). The process ensures that the assay is performed under conditions that provide the highest sensitivity, accuracy, and reproducibility.

Mechanistic Studies of Azocarmine B 2 Interactions

Elucidation of Staining Mechanisms and Binding Principles

Azocarmine B, a synthetic dye belonging to the azo dye group, is utilized in histological staining procedures. morphisto.de Its staining mechanism is primarily based on the principles of acid dyeing, where the anionic dye molecules are attracted to and bind with cationic components within tissues. biologicalstaincommission.org

Influence of pH on Azocarmine B(2-) Binding Affinity to Substrates

The binding affinity of Azocarmine B(2-) to tissue substrates is significantly influenced by the pH of the staining solution. In acidic environments, the binding affinity of azocarmine to acidic cellular components is increased. morphisto.de This is because at a low pH, protein amino groups become protonated (–NH3+), creating a net positive charge that attracts the anionic dye molecules. biologicalstaincommission.org The coulombic forces between the dye anions and tissue cations are a primary driver of staining selectivity. biologicalstaincommission.org For instance, in a 0.1% solution with the addition of acetic acid, the resulting acidification enhances the staining properties of azocarmine. morphisto.de This acidified environment not only promotes stronger binding but also contributes to better differentiation and contrast between various cellular structures. morphisto.de The pH can also affect the conformation of proteins in the substrate, potentially altering the accessibility of binding sites. nih.gov For example, changes in pH can alter the distance between amino acid side chains, leading to a constriction or expansion of active-site pockets, which in turn could directly alter the binding affinity for substrates. nih.gov

The effect of pH on the binding of various dyes to substrates has been a subject of extensive research. The table below summarizes findings on the optimal pH for the interaction of different dyes with various substrates, illustrating the general principle of pH-dependent binding.

| Dye/Molecule | Substrate/Reactant | Optimal pH/Acid Strength | Reference |

| Aripiprazole | Wool Fast Blue BL | pH 1.1–1.5 | ajpaonline.com |

| Aripiprazole | Orange II | 0.08–0.12 M HCl | ajpaonline.com |

| Aripiprazole | Naphthalene Blue 12 BR | pH 1.1–1.5 | ajpaonline.com |

| Aripiprazole | Azocarmine G | pH 1.1–1.5 | ajpaonline.com |

| Epinastine | Wool Fast Blue BL | pH 1.1–1.5 | rasayanjournal.co.in |

| Epinastine | Orange II | 0.08–0.12 M HCl | rasayanjournal.co.in |

| Epinastine | Azocarmine G | pH 1.1–1.5 | rasayanjournal.co.in |

| Omeprazole | Bromophenol Blue | pH 7 | |

| Omeprazole | Orange G | pH 6 | |

| Perindopril | Azocarmine G | pH 1.5 | uctm.edu |

| Ornithine | Ornithine Aminotransferase | ≥ pH 9.5 | nih.gov |

| α-Ketoglutarate | Ornithine Aminotransferase | ≤ pH 6.0 | nih.gov |

| Azo Dyes | Textile Wastewater | pH 3.37 | researcher.life |

| Methylene Blue | CuFe-LDH/N-CQDs | pH 4 | mdpi.com |

| Indigo Carmine | Aluminum Doped ZnO | pH 4 | qu.edu.qa |

| Azocarmine G | Aluminum Doped ZnO | pH 4 | qu.edu.qa |

Molecular Basis of Differential Staining

Differential staining with Azocarmine B(2-), often as part of a trichrome staining method like the AZAN technique, relies on the varying affinities of different tissue components for the dyes used. morphisto.debiologicalstaincommission.org The principle behind differential staining is that different cellular and extracellular components have distinct physicochemical properties that dictate their interaction with dyes. nih.gov

The molecular basis for this selectivity involves a combination of factors:

Porosity and Permeability: The density and permeability of tissue structures play a crucial role. Smaller dye molecules can penetrate denser structures more easily than larger dye molecules. For example, in some methods, small molecular weight yellow dyes are used to stain erythrocytes, which have a limited pore size in their cell envelope. stainsfile.com

Electrostatic Interactions: As an acid dye, Azocarmine B(2-) carries a negative charge and will preferentially bind to tissue components with a high concentration of positively charged groups (acidophilic structures). biologicalstaincommission.orgrsc.org The staining of chromatin by some acid dyes, for instance, has been shown to be an interaction with the nucleic acid components. biologists.com

Van der Waals Forces: Beyond simple electrostatic attraction, short-range van der Waals forces contribute significantly to the affinity of the dye for the substrate. biologicalstaincommission.org

Sequential Dye Application: In multi-step staining procedures, the application of different dyes in a specific sequence, often with intermediate steps involving polyacids like phosphotungstic acid, allows for controlled differentiation. stainsfile.com These polyacids can act as "dye-complexing agents," influencing which tissue components retain or lose a particular stain.

The ability of Azocarmine B to participate in these complex staining methods highlights its role in revealing the detailed microanatomy of tissues by coloring different components in contrasting colors.

Investigation of Nonspecific Dye-Binding ("Pseudo-Plasmal Reaction") and Blocking Strategies

Nonspecific binding of dyes can lead to high background staining, obscuring the desired specific signal. bitesizebio.com This can occur through various mechanisms, including simple adsorption, charge-based interactions, and hydrophobic interactions. thermofisher.com In the context of histochemical reactions, a "pseudo-plasmal reaction" refers to a false-positive staining that can arise from the presence of interfering substances.

To mitigate nonspecific binding, several blocking strategies are employed. These methods aim to saturate the nonspecific binding sites before the application of the primary staining agent. thermofisher.com Common blocking agents and strategies include:

Proteins: Solutions of proteins like bovine serum albumin (BSA), gelatin, or non-fat dry milk are frequently used. bitesizebio.comthermofisher.com These proteins compete with the dye for nonspecific binding sites. bitesizebio.com

Normal Serum: Using normal serum from the same species as the secondary antibody (in immunohistochemistry) can block nonspecific sites. bitesizebio.combio-rad-antibodies.com The immunoglobulins in the serum bind to reactive sites on the tissue. bio-rad-antibodies.com

Detergents: The inclusion of detergents in the blocking buffer can help to reduce hydrophobic interactions.

pH Adjustment: As discussed, controlling the pH is crucial for optimizing specific binding and minimizing nonspecific interactions. biologicalstaincommission.org

Quenching of Endogenous Enzymes: In enzyme-based detection systems, endogenous enzyme activity must be blocked to prevent false-positive signals. For example, hydrogen peroxide is used to quench endogenous peroxidase activity.

The choice of blocking strategy is critical and often needs to be empirically determined for a specific staining protocol to achieve the highest signal-to-noise ratio. bitesizebio.comthermofisher.com

Molecular Dynamics of Azocarmine B(2-) in Solution

The behavior of Azocarmine B(2-) in solution is a key factor in its staining efficacy. The interactions of the dye with solvent molecules and other chemical modifiers can influence its aggregation state, solubility, and ultimately its binding to the target substrate.

Interactions with Solvents and Modifiers (e.g., Acetic Acid, Ionic Liquids)

The solvent environment plays a critical role in the performance of Azocarmine B(2-).

Acetic Acid: The addition of acetic acid to aqueous solutions of Azocarmine B is a common practice in staining protocols. morphisto.deresearchgate.net Acetic acid acidifies the solution, which, as previously noted, enhances the binding of the anionic dye to cationic tissue components. morphisto.de Molecular dynamics simulations have been used to study the effects of acetic acid on membrane properties and the interactions of molecules in acidic media. nih.govmdpi.com These studies suggest that acetic acid can influence the structure and dynamics of the surrounding molecules.

Ionic Liquids (ILs): Ionic liquids are organic salts that are liquid at low temperatures and have been investigated for their potential to modify dye-substrate interactions. nih.gov Studies on similar sulfonated anionic dyes, like Azocarmine G, have shown that imidazolium-based ionic liquids can interact with the dyes, causing significant shifts in their spectra. researchgate.net This interaction is influenced by the electrostatic attraction between the cationic part of the IL and the negatively charged dye. researchgate.net The presence of ILs can affect the acid-base equilibria of dyes, leading to a decrease in their pKa values due to the stronger electrostatic interaction of the cationic ILs with the more negatively charged basic forms of the indicators. researchgate.net This suggests that ILs could be used to "tune" the properties of dye solutions.

Complex Formation and Stability in Diverse Media

The formation of complexes between Azocarmine B(2-) and other molecules in solution can impact its staining characteristics.

Ion-Pair Association Complexes: In the presence of certain cationic species, Azocarmine B(2-) can form ion-pair association complexes. These complexes are often extractable into an organic solvent, a property utilized in extractive spectrophotometric methods for the determination of various compounds. ajpaonline.comrasayanjournal.co.in The stability of these complexes is a critical factor for the reliability of such analytical methods. For instance, the ion-pair complex formed between a drug and a dye like Azocarmine G has been shown to be stable for a significant period, allowing for accurate measurement. uctm.edu

Aggregation: Like many dyes, Azocarmine B(2-) can form aggregates in solution. The extent of aggregation can be influenced by factors such as concentration, temperature, pH, and the presence of other solutes like salts or surfactants. acs.org Aggregation can affect the color and staining properties of the dye.

Stability in Different Media: The stability of Azocarmine B(2-) and its complexes can vary depending on the medium. For example, the absorbance of a drug-dye complex in chloroform (B151607) was found to be stable for 2-3 hours. The choice of solvent is crucial for maximizing the stability and extraction of the colored complex. ajpaonline.com

The table below provides examples of ion-pair complexes formed with azocarmine and related dyes, highlighting the conditions for their formation and their analytical applications.

| Drug | Dye | Medium/Solvent | λmax (nm) | Reference |

| Aripiprazole | Azocarmine G | pH 1.5 / Chloroform | 540 | ajpaonline.com |

| Epinastine | Azocarmine G | pH 1.5 / Chloroform | 540 | rasayanjournal.co.in |

| Perindopril | Azocarmine G | pH 1.5 / Chloroform | 540 | uctm.edu |

Applications in Environmental Science and Adsorption Research

Adsorption of Azocarmine B(2-) and Related Azo Dyes from Aqueous Solutions

The removal of azo dyes from wastewater is a significant area of environmental research. The complex aromatic structures of these dyes make them resistant to natural degradation processes. Adsorption onto solid-phase materials is a widely studied and effective technique for their removal.

The quest for efficient and sustainable dye removal has led to the development of various novel adsorbents. These materials are often derived from low-cost, abundant sources and are engineered to have high surface areas and specific functional groups that enhance their adsorption capabilities.

Recent studies have explored the use of algal-based magnetic biochar nanocomposites for the removal of hazardous azo dyes like Azocarmine G2 (ACG2). researchgate.net In one study, a magnetic biochar (Fe₃O₄@BC) was synthesized and characterized using methods such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and Fourier transform infrared spectrometry (FTIR). researchgate.netdntb.gov.uanih.gov

Batch adsorption experiments showed that the nanocomposite could efficiently remove ACG2 from aqueous solutions. researchgate.netnih.gov The maximum adsorption capacity (qₘₐₓ) was found to be 71.3 mg/g at a pH of 1, with equilibrium being reached in approximately 240 minutes. researchgate.netdntb.gov.uanih.gov This material demonstrated high adsorption efficiency, exceeding 90% under various conditions. researchgate.net A key advantage of this magnetic nanocomposite is its ease of separation from water after the adsorption process and its reusability, retaining over 80% of its adsorption capacity after five regeneration cycles. researchgate.net

Table 1: Adsorption Parameters for Azocarmine G2 on Algal-Based Magnetic Biochar

Layered double hydroxides (LDHs), also known as hydrotalcite-like materials, have been investigated as effective adsorbents for dyes due to their unique layered structure, large surface area, and tunable properties. mdpi.comresearchgate.net Flower-like MgAl-LDH and MgFe-LDH have been synthesized via a co-precipitation method and tested for the removal of Azocarmine G. bohrium.com

Characterization using XRD, FTIR, and SEM confirmed the successful synthesis and hierarchical morphology of the LDHs. bohrium.com The surface areas were determined to be 65.50 m²·g⁻¹ for MgAl-LDH and 51.43 m²·g⁻¹ for MgFe-LDH. bohrium.com Both materials showed significant adsorption capacities for Azocarmine G, with maximum values of 105.9 mg·g⁻¹ for MgAl-LDH and 101.6 mg·g⁻¹ for MgFe-LDH. bohrium.com The adsorption mechanism is believed to involve both chemical and electrostatic interactions between the dye molecules and the LDH surface. bohrium.com In a separate study focusing on Azocarmine B, the photocatalytic degradation over an iron-complex intercalated ZnAl-LDH reached a decolorization efficiency of 97.27%. mdpi.comresearchgate.net

Table 2: Comparison of Flower-Like LDH Adsorbents for Azocarmine G Removal

Low-cost biomass, such as sawdust from the Acacia tree, has been explored as a sustainable adsorbent for dye removal. kab.ac.ug To improve its natural adsorption capabilities, the sawdust can be chemically modified. One study investigated the use of natural and sulfuric acid (H₂SO₄)-modified acacia sawdust for the removal of Azocarmine G (ACG).

The modification with H₂SO₄ was found to substantially increase the adsorption performance. The maximum monolayer adsorption capacity, as determined by the Langmuir isotherm model, increased from 28.01 mg·g⁻¹ for natural acacia sawdust to 64.90 mg·g⁻¹ for the H₂SO₄-modified version. The optimal conditions for the adsorption process were identified as an initial pH of 2.0 and an equilibrium time of 240 minutes. The enhancement is attributed to the introduction of more functional groups and an increase in surface area, leading to more effective binding of the anionic dye molecules.

Table 3: Adsorption Capacity of Natural vs. Modified Acacia Sawdust for Azocarmine G

To understand the mechanism and rate-controlling steps of the adsorption process, kinetic models are applied to experimental data. The pseudo-first-order and pseudo-second-order models are among the most frequently used to describe the adsorption of dyes from aqueous solutions.

The pseudo-first-order model generally assumes that the rate of adsorption is controlled by diffusion, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. core.ac.uk

Across numerous studies involving the adsorption of Azocarmine B and related azo dyes onto various adsorbents, the pseudo-second-order kinetic model has consistently provided a better fit to the experimental data. researchgate.netbohrium.comnih.gov For example, the adsorption of Azocarmine B onto pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres was best described by the pseudo-second-order model. nih.gov Similarly, the adsorption kinetics of Azocarmine G onto algal-based magnetic biochar, flower-like LDHs, and H₂SO₄-modified acacia sawdust all followed the pseudo-second-order model, as indicated by high correlation coefficients (R² > 0.99). researchgate.netbohrium.com This suggests that the dominant mechanism is chemisorption, where the dye molecules bind to the adsorbent surface through chemical bonds.

Table 4: Kinetic Model Parameters for Azo Dye Adsorption on Various Adsorbents

Application of Layered Double Hydroxides for Dye Removal

Adsorption Isotherms and Equilibrium Studies

Adsorption isotherm models are crucial for describing the interaction between the adsorbate (dye molecules) and the adsorbent surface at equilibrium. The Langmuir and Freundlich models are among the most frequently used to analyze these interactions. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, where all adsorption sites have equal affinity for the adsorbate. Conversely, the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat and affinities.

In the study of Azocarmine G (a related azo dye) adsorption onto various materials, both models have been applied to understand the equilibrium behavior. For instance, when using H₂SO₄-modified acacia sawdust as an adsorbent, the Freundlich model provided a better fit than the Langmuir model, as indicated by a higher correlation coefficient (R²). This suggests that the active sites on the sawdust surface were heterogeneously distributed, allowing for multilayer adsorption of the dye. The Freundlich exponent, n, was found to be 1.51 for the modified sawdust, and values between 1 and 10 are indicative of a favorable adsorption process.

Similarly, the adsorption of Azocarmine G onto an algal-based magnetic biochar nanocomposite was also better described by the Freundlich model, suggesting a chemisorption process on a heterogeneous surface. nih.gov However, in other cases, such as the adsorption onto flower-like layered double hydroxides (MgAl-LDH and MgFe-LDH), the Langmuir model conformed well to the experimental data, indicating monolayer adsorption was the predominant mechanism. bohrium.comresearchgate.net

For Azocarmine B specifically, a study using a pullulan-grafted-poly(3-acrylamidopropyl)trimethylammonium chloride (PUL-g-PAPTAC) hydrogel reported a maximum monolayer adsorption capacity (qₘₐₓ) of 113.63 mg/g based on the Langmuir model. nih.govsci-hub.se

The table below summarizes key isotherm parameters from various studies on azocarmine dyes.

Table 1: Langmuir and Freundlich Isotherm Parameters for Azocarmine Adsorption

| Adsorbent | Dye | Isotherm Model | qₘₐₓ (mg/g) | R² | Reference |

|---|---|---|---|---|---|

| PUL-g-PAPTAC | Azocarmine B | Langmuir | 113.63 | - | nih.govsci-hub.se |

| H₂SO₄-modified acacia sawdust | Azocarmine G | Langmuir | 64.90 | < Freundlich | |

| H₂SO₄-modified acacia sawdust | Azocarmine G | Freundlich | - | > Langmuir | |

| MgAl-LDH | Azocarmine G | Langmuir | 105.9 | - | bohrium.com |

| MgFe-LDH | Azocarmine G | Langmuir | 101.6 | - | bohrium.com |

| Algal-based magnetic nanocomposite | Azocarmine G2 | Langmuir | 71.3 | 0.98 | nih.gov |

Note: A dash (-) indicates the data was not specified in the source.

Thermodynamic Parameters of Adsorption Processes

Thermodynamic studies are essential for determining the spontaneity and nature of the adsorption process. scirp.org Key parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from experimental data at different temperatures. scirp.orgtuiasi.ro

A negative ΔG° value indicates that the adsorption process is spontaneous and feasible. scirp.org The enthalpy change (ΔH°) provides insight into the nature of the adsorption; a positive value signifies an endothermic process (adsorption is favored at higher temperatures), while a negative value indicates an exothermic process (adsorption is favored at lower temperatures). scirp.org The entropy change (ΔS°) reflects the randomness at the solid-solution interface during adsorption. scirp.org A positive ΔS° suggests increased randomness of the dye molecules at the adsorbent surface. researchgate.net

For the adsorption of Azocarmine G onto MgAl-LDH and MgFe-LDH, thermodynamic analysis revealed positive values for both ΔH° and ΔS°. bohrium.com The positive ΔH° values (12.083 kJ·mol⁻¹ for MgAl-LDH and 25.053 kJ·mol⁻¹ for MgFe-LDH) confirm the endothermic nature of the adsorption, suggesting that higher temperatures facilitate the dye removal. bohrium.com The positive ΔS° values (43.81 J·K⁻¹·mol⁻¹ for MgAl-LDH and 87.75 J·K⁻¹·mol⁻¹ for MgFe-LDH) indicate an increase in the randomness of the dye molecules and their affinity towards the adsorbent particles. bohrium.comresearchgate.net

Table 2: Thermodynamic Parameters for Adsorption of Azocarmine G

| Adsorbent | ΔH° (kJ·mol⁻¹) | ΔS° (J·K⁻¹·mol⁻¹) | Nature of Process | Reference |

|---|---|---|---|---|

| MgAl-LDH | 12.083 | 43.81 | Endothermic, Spontaneous | bohrium.com |

Regeneration and Reusability Studies of Azocarmine B(2-) Adsorbents

The regeneration process typically involves a desorption step where the adsorbed dye is removed from the adsorbent surface. sci-hub.se This is often achieved by washing the dye-loaded adsorbent with an eluting agent, such as an acidic or basic solution, or an organic solvent. sci-hub.seijiset.com For example, studies on various adsorbents have shown that using a 1 M HCl solution can effectively desorb cationic dyes, allowing the adsorbent to be reused. researchgate.net Desorption efficiency is a key metric, and successful regeneration requires that the adsorbent maintains a high removal capacity over several adsorption-desorption cycles. ijiset.com

While specific studies detailing the regeneration of adsorbents used for Azocarmine B were not prominent in the searched literature, research on materials for other dyes provides a general framework. For instance, some hydrogel adsorbents have demonstrated excellent reusability, with adsorption efficiency remaining above 85% after five consecutive cycles or showing almost no decline after seven cycles. nih.gov The ability to regenerate an adsorbent depends on the strength of the interaction between the dye and the adsorbent surface; physisorption processes are generally easier to reverse than chemisorption. researchgate.net Future research on Azocarmine B remediation should focus on developing robust adsorbents with high regeneration potential to ensure their practical application. nih.govijiset.com

Environmental Implications of Azo Dye Persistence and Remediation Strategies

Azo dyes, including Azocarmine B, represent a significant environmental concern due to their widespread industrial use and the potential for release into water bodies. nih.gov It is estimated that approximately 15% of azo dyes produced annually are discharged into effluents during manufacturing and application processes. nih.gov

The primary environmental issue with azo dyes is their persistence. Their complex chemical structures, which confer stability and color, also make them resistant to biodegradation, light, and oxidizing agents. nih.gov This persistence means they can remain in aquatic ecosystems for long periods, causing aesthetic pollution and reducing light penetration, which affects photosynthesis in aquatic plants. researchgate.net

Furthermore, under anaerobic conditions often found in sediments or certain wastewater treatment stages, the chromophoric azo group (-N=N-) can undergo reductive cleavage. nih.gov This process breaks the dye down into aromatic amines, which are often colorless but can be significantly more toxic, mutagenic, and carcinogenic than the parent dye molecule. nih.gov Azocarmine B is listed as a quinone-imine dye that can cause allergic reactions and is considered potentially carcinogenic and poisonous. jru-b.com The presence of such persistent organic pollutants (POPs) in the environment poses substantial risks to ecosystems and human health. ekb.eg

These environmental and health risks necessitate the development of effective remediation strategies before any discharge of dye-containing wastewater. nih.gov Adsorption has emerged as a favorable technique due to its high efficiency, cost-effectiveness, and simplicity. sci-hub.se Other advanced treatment methods include photocatalytic degradation, which uses semiconductor materials to break down the dye molecules into less harmful substances. researchgate.net The continuous innovation in remediation technologies, supported by strong regulatory frameworks, is crucial for mitigating the harmful effects of persistent dyes like Azocarmine B on the environment. ekb.eg

Characterization Methodologies of Azocarmine B 2 in Research

Spectroscopic Techniques for Structural and Interactional Analysis

Spectroscopy is fundamental to understanding the electronic and vibrational properties of Azocarmine B(2-). It provides insights into the dye's structure, its electronic transitions, and the nature of its binding with other molecules and surfaces.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. matanginicollege.ac.in For a dye like Azocarmine B(2-), this technique is crucial for determining its concentration in solutions via the Beer-Lambert Law and for studying its binding to other substances, such as proteins. libretexts.org

In a key study, the interaction between Azocarmine B (referred to as ABX) and proteins like bovine serum albumin (BSA) and human serum albumin (HSA) was investigated in an acidic medium. researchgate.net The research found that Azocarmine B has a maximum absorption wavelength (λmax) of 520 nm. researchgate.net Upon binding with proteins, a new absorption peak appears at 570 nm. researchgate.net This shift to a longer wavelength, known as a bathochromic or red shift, indicates the formation of a dye-protein complex and a change in the electronic environment of the dye's chromophore. researchgate.net The absorbance of this complex at 570 nm was found to be proportional to the protein concentration, forming the basis of a quantitative analytical method. researchgate.net

| Species | Maximum Absorption Wavelength (λmax) | Observation |

|---|---|---|

| Azocarmine B (Free Dye) | 520 nm | Characteristic absorption of the dye in an acidic solution. |

| Azocarmine B-Protein Complex | 570 nm | A 50 nm bathochromic (red) shift upon binding to serum albumin, indicating complex formation. |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule or on the surface of a material. youtube.com In the context of Azocarmine B(2-) research, it is primarily used to investigate the mechanism of its adsorption onto various sorbent materials. By comparing the FTIR spectra of an adsorbent before and after it has been exposed to the dye, researchers can identify which of the adsorbent's functional groups are involved in the binding process. bohrium.comresearchgate.net

In studies involving the adsorption of the related Azocarmine G dye onto layered double hydroxides (LDHs), FTIR analysis after adsorption revealed shifts and changes in intensity of peaks corresponding to hydroxyl (-OH) groups and metal-oxygen (M-O) bonds in the LDH structure. bohrium.com This indicated that these groups participate in the adsorption through electrostatic interactions and chemical bonding. bohrium.com Similarly, when an algal-based magnetic biochar was used as an adsorbent, FTIR spectra showed a shift in the hydroxyl peak (from 3433 cm⁻¹ to 3315 cm⁻¹) and the C=C peak (from 1641 cm⁻¹ to 1657 cm⁻¹) after dye adsorption. researchgate.net A new peak also appeared around 1117 cm⁻¹, attributed to the C-N group from the azo dye, confirming the successful adsorption and participation of specific surface groups. researchgate.net

| Adsorbent | Functional Group | Wavenumber Before Adsorption (cm⁻¹) | Wavenumber After Adsorption (cm⁻¹) | Inference | Source |

|---|---|---|---|---|---|

| Magnetic Biochar (Fe₃O₄@BC) | -OH (Hydroxyl) | 3433 | 3315 | Involvement of hydroxyl groups in the adsorption process. | researchgate.net |

| Magnetic Biochar (Fe₃O₄@BC) | C=C (Alkene) | 1641 | 1657 | Participation of carbon-carbon double bonds in binding. | researchgate.net |

| Magnetic Biochar (Fe₃O₄@BC) | Fe-O (Metal-Oxygen) | Not Present | 563 | Confirmation of the magnetic composite structure. | researchgate.net |

| H₂SO₄-Modified Acacia Sawdust | -OH (Hydroxyl) | 3339.8 | - | Hydroxyl groups are key binding sites on the sawdust surface. |

Raman spectroscopy is a light scattering technique that provides a detailed chemical fingerprint of a sample by probing its vibrational modes. nih.govmdpi.com It is highly specific and requires minimal sample preparation, making it valuable for both identifying dyes and characterizing the materials used to adsorb them. mdpi.com

In studies of carbon-based adsorbents like biochar used for removing dyes, Raman spectroscopy is essential for assessing the degree of graphitization and structural order. researchgate.netmdpi.com The Raman spectrum of such materials is typically characterized by two main peaks: the D-band (around 1354 cm⁻¹) and the G-band (around 1585 cm⁻¹). mdpi.com The D-band arises from disordered carbon structures and defects, while the G-band corresponds to the stretching of sp²-hybridized C-C bonds in a graphitic lattice. mdpi.com The intensity ratio of these two bands (I_D/I_G) provides a quantitative measure of the structural defects in the carbon material, which can influence its adsorptive properties. mdpi.com This technique can confirm the successful synthesis of carbon-based composites and analyze their structural integrity before and after the dye adsorption process. researchgate.netnih.gov

Fourier Transform Infrared Spectroscopy (FTIR) in Adsorption Studies

Microscopic and Diffraction Techniques in Material Science Research

To fully understand the adsorption process, it is critical to visualize the surface of the adsorbent and determine its crystalline nature. Microscopic and diffraction techniques provide this essential information at the micro and atomic scale.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is indispensable for studying the surface topography and morphology of adsorbent materials. bohrium.comresearchgate.net

Research on adsorbents for azocarmine dyes frequently employs SEM to characterize their structure. For instance, SEM images of MgAl-LDH and MgFe-LDH adsorbents revealed a hierarchical, flower-like morphology with a mesoporous structure, which provides a large surface area for dye adsorption. bohrium.com In another study, the SEM analysis of an algal-based biochar showed an irregular and porous surface, while the magnetic biochar composite (Fe₃O₄@BC) showed iron oxide particles embedded within the biochar matrix. researchgate.netnih.gov After adsorption of Azocarmine G2, the morphology of the composite changed, with the surface appearing darker and more covered, providing visual evidence of the dye's capture on the adsorbent's surface. researchgate.net

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystalline material. mines-albi.fr It works by irradiating a material with X-rays and measuring the angles and intensities of the diffracted beams, which produces a pattern unique to the material's crystal lattice.

In the synthesis of adsorbents, XRD is used to confirm the formation of the desired crystalline phase. For example, XRD patterns of synthesized MgAl-LDH and MgFe-LDH showed sharp, symmetric peaks characteristic of a well-crystallized layered double hydroxide (B78521) structure. bohrium.com Similarly, in the preparation of a magnetic biochar composite, XRD analysis confirmed the presence of crystalline Fe₃O₄ (magnetite) through its characteristic diffraction peaks (e.g., at 2θ = 35.31°), alongside the broader peaks of the amorphous carbon from the biochar. researchgate.netnih.gov Analysis after dye adsorption often shows that the main diffraction peaks of the adsorbent remain, indicating that the material's fundamental crystalline structure is stable and not significantly altered by the adsorption process. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents

Chromatographic Methods for Purity and Analytical Assessment in Research Applications

Chromatographic techniques are fundamental in the analytical assessment of Azocarmine B(2-), providing robust methods for determining its purity, identifying impurities, and quantifying the compound in various matrices. High-Performance Liquid Chromatography (HPLC) stands out as the predominant method for these research applications. nih.govmdpi.com

In industrial settings, HPLC is a standard quality control measure to verify the purity of Azocarmine G (a salt of Azocarmine B(2-)), with batches often required to exceed 98% purity. The technique is prized for its high resolution, sensitivity, and repeatability. researchgate.net Research applications leverage HPLC, particularly in a reverse-phase (RP-HPLC) configuration, which is the most commonly employed separation mode for azo dyes. researchgate.net In this setup, a non-polar stationary phase, typically a C18 column, is used. researchgate.netchromatographyonline.com

The mobile phase in these separations usually consists of a mixture of organic solvents, such as acetonitrile (B52724) or methanol, and water. nih.govmdpi.com The addition of acetonitrile is known to significantly improve the shape and symmetry of chromatographic peaks. mdpi.com To optimize the separation, additives like trifluoroacetic acid may be incorporated into the mobile phase. chromatographyonline.com

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis spectrophotometric detector. nih.govmdpi.com This allows for the monitoring of the column effluent at the wavelength of maximum absorbance for Azocarmine B(2-), which is typically in the range of 510 nm to 540 nm. ajpaonline.com The use of a DAD provides an additional layer of data, offering spectral information that can be used to assess peak purity and confirm the identity of the compound against a reference standard. chromatographyonline.com Azocarmine G itself may be used as a reference standard for its determination in samples like food and beverages via HPLC-DAD. sigmaaldrich.com

Besides HPLC, High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic method that can be utilized for the qualitative and quantitative analysis of dyes like Azocarmine B(2-). rsc.org

The table below summarizes typical parameters used in the chromatographic analysis of Azocarmine B(2-).

Table 1: Typical Chromatographic Conditions for Azocarmine B(2-) Analysis

| Parameter | Description | Common Implementation | Source(s) |

|---|---|---|---|

| Technique | The primary chromatographic method used. | High-Performance Liquid Chromatography (HPLC) | nih.govmdpi.com |

| Mode | The mechanism of separation. | Reverse-Phase (RP-HPLC) | mdpi.comresearchgate.net |

| Stationary Phase | The solid support within the column. | C18 (Octadecyl-silica) | researchgate.netchromatographyonline.com |

| Mobile Phase | The solvent that carries the analyte through the column. | Gradient or isocratic mixture of Acetonitrile/Methanol and water. May contain acidifiers (e.g., trifluoroacetic acid). | nih.govmdpi.comchromatographyonline.com |

| Detector | The device used to detect the analyte as it elutes. | Diode Array Detector (DAD) or UV-Vis Detector | nih.gov |

| Detection Wavelength | The specific wavelength used for quantification. | Set at absorbance maximum (approx. 510-540 nm) | ajpaonline.com |

| Application | The purpose of the analytical method. | Purity assessment, quantification, impurity profiling, quality control. | chromatographyonline.comnih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Azocarmine B(2-) |

| Azocarmine G |

| Methanol |

Comparative Studies and Future Research Directions

Comparative Performance of Azocarmine B(2-) with Analogous Stains and Dyes in Specific Applications

Azocarmine B(2-) is most famously used as the primary nuclear and cytoplasmic stain in the Heidenhain's AZAN trichrome staining method, which is a modification of the earlier Mallory's trichrome stain. kenhub.com In this context, its performance is often compared to Acid Fuchsin, the red dye used in the original Mallory procedure.